2,4-Dichloro-5-fluorophenylacetic acid
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Overview
Description
2,4-Dichloro-5-fluorophenylacetic acid is an organic compound with the molecular formula C8H5Cl2FO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions and a fluorine atom at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-fluorophenylacetic acid typically involves the chlorination and fluorination of phenylacetic acid derivatives. One common method includes the following steps:
Chlorination: Phenylacetic acid is first chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride to introduce chlorine atoms at the desired positions.
Fluorination: The chlorinated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine-containing compound to introduce the fluorine atom at the 5 position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes, often carried out in specialized reactors to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-fluorophenylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in the presence of an alcohol.
Major Products Formed
Substitution: Various substituted phenylacetic acid derivatives.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Reduction: Reduced products such as alcohols or alkanes.
Esterification: Esters of this compound.
Scientific Research Applications
2,4-Dichloro-5-fluorophenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-fluorophenylacetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenylacetic acid
- 5-Fluorophenylacetic acid
- 2,4-Dichloro-5-fluorobenzoic acid
Uniqueness
2,4-Dichloro-5-fluorophenylacetic acid is unique due to the specific combination of chlorine and fluorine substitutions on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
IUPAC Name |
2-(2,4-dichloro-5-fluorophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c9-5-3-6(10)7(11)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLORXCBEGTRHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378844 |
Source
|
Record name | 2,4-Dichloro-5-fluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10129-77-8 |
Source
|
Record name | 2,4-Dichloro-5-fluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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